Cas no 477286-40-1 ((Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 化学的及び物理的性質
名前と識別子
-
- 4-[(2Z)-2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl](cyano)methylidene}hydrazinyl]benzenesulfonamide
- STK898730
- F0760-3215
- 477286-40-1
- (Z)-4-(4-bromophenyl)-N'-(4-sulfamoylphenyl)thiazole-2-carbohydrazonoyl cyanide
- (2Z)-4-(4-bromophenyl)-N-(4-sulfamoylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- AKOS005639567
- (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)thiazole-2-carbohydrazonoyl cyanide
- Benzenesulfonamide, 4-[2-[[4-(4-bromophenyl)-2-thiazolyl]cyanomethylene]hydrazinyl]-
-
- インチ: 1S/C17H12BrN5O2S2/c18-12-3-1-11(2-4-12)16-10-26-17(21-16)15(9-19)23-22-13-5-7-14(8-6-13)27(20,24)25/h1-8,10,22H,(H2,20,24,25)/b23-15-
- InChIKey: KKVJEJICFVOEDZ-HAHDFKILSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1=CSC(/C(/C#N)=N\NC2C=CC(=CC=2)S(N)(=O)=O)=N1
計算された属性
- せいみつぶんしりょう: 460.96158g/mol
- どういたいしつりょう: 460.96158g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 686
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 158Ų
じっけんとくせい
- 密度みつど: 1.67±0.1 g/cm3(Predicted)
- ふってん: 662.0±65.0 °C(Predicted)
- 酸性度係数(pKa): 5.52±0.10(Predicted)
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-3215-2mg |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477286-40-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0760-3215-20mg |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477286-40-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0760-3215-1mg |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477286-40-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0760-3215-4mg |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477286-40-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0760-3215-5μmol |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477286-40-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-3215-25mg |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477286-40-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0760-3215-75mg |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477286-40-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0760-3215-10μmol |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477286-40-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-3215-10mg |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477286-40-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-3215-3mg |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477286-40-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanideに関する追加情報
Comprehensive Overview of (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477286-40-1)
The compound (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477286-40-1) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. With its unique structural features, including a thiazole ring, a bromophenyl group, and a sulfamoylphenyl moiety, this compound exhibits a range of potential applications, from drug development to advanced material synthesis. Researchers are particularly interested in its Z-configuration, which plays a critical role in its biological activity and chemical reactivity.
In recent years, the demand for novel heterocyclic compounds like (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has surged due to their versatility in pharmaceutical research. The bromophenyl group, for instance, is known to enhance lipophilicity and binding affinity, making it a valuable component in the design of enzyme inhibitors. Meanwhile, the sulfamoylphenyl group contributes to the compound's solubility and potential as a carbonic anhydrase inhibitor, a hot topic in cancer and glaucoma therapy. These attributes align with current trends in targeted drug discovery and precision medicine.
From a synthetic chemistry perspective, the thiazole core of this compound is a key focus area. Thiazoles are renowned for their stability and electronic properties, which are exploited in organic electronics and photovoltaic materials. The incorporation of a cyanide group further expands its utility in click chemistry and bioconjugation, two rapidly growing fields in biotechnology. This dual applicability in both life sciences and materials engineering makes CAS No. 477286-40-1 a compelling subject for interdisciplinary research.
The compound's Z-configuration is another critical aspect, as it influences molecular interactions and stereoselectivity. This feature is particularly relevant in the context of chiral drug synthesis, where enantiomeric purity can determine therapeutic efficacy. Recent studies have highlighted the role of (Z)-isomers in modulating biological pathways, sparking debates about their superiority over E-isomers in certain applications. Such discussions are frequently searched in academic databases, reflecting the compound's relevance to modern structure-activity relationship (SAR) studies.
In addition to its pharmaceutical potential, (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has been explored for its antimicrobial properties. With the rise of antibiotic resistance, researchers are actively screening thiazole derivatives for novel mechanisms of action. The bromine substituent, in particular, is thought to enhance membrane permeability, a trait highly sought after in Gram-negative bacteria treatments. These investigations align with global health priorities, making the compound a frequent keyword in infectious disease research.
Environmental considerations also play a role in the compound's profile. Its sulfonamide group has been scrutinized for biodegradability, a trending topic in green chemistry. Regulatory agencies increasingly emphasize sustainable synthesis methods, prompting chemists to optimize routes for producing CAS No. 477286-40-1 with minimal waste. This aligns with broader industry shifts toward eco-friendly pharmaceuticals, a theme dominating conferences and publications.
Analytical challenges associated with this compound, such as HPLC purification and NMR characterization, are frequently discussed in technical forums. The presence of both aryl bromides and sulfonamides complicates spectral interpretation, necessitating advanced techniques like 2D-COSY or LC-MS. These methodological nuances are of high interest to analytical chemists, as evidenced by search trends in spectroscopy databases.
In summary, (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide represents a multifaceted compound with cutting-edge applications. Its structural complexity and functional diversity make it a staple in discussions about next-generation therapeutics and smart materials. As research continues to uncover its full potential, CAS No. 477286-40-1 remains a keyword-rich subject at the intersection of chemistry, biology, and materials science.
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